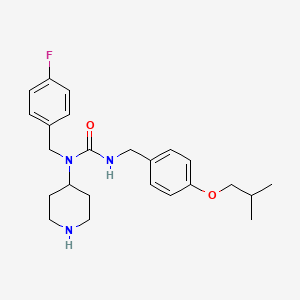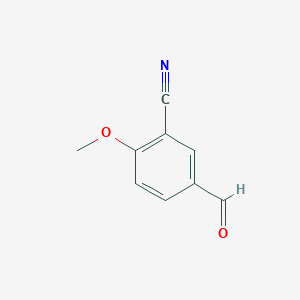
N-Desmethyl Pimavanserin
概要
説明
ピマバンセリンは、セロトニン2A受容体 (5-HT2A) の選択的逆アゴニストであり、主にパーキンソン病の精神病の治療に使用されます 。AC-279はピマバンセリンの薬理学的特性を保持し、その治療効果に貢献しています。
作用機序
AC-279は、セロトニン2A受容体 (5-HT2A) で逆アゴニストとして作用することで効果を発揮します。それは受容体に結合し、不活性なコンフォメーションで安定させ、それによってこの受容体におけるセロトニンの活性を低下させます。このメカニズムは、その抗精神病効果に貢献すると考えられています。 さらに、AC-279はセロトニン2C受容体 (5-HT2C) に対する親和性が低く、これはその薬理学的プロファイルにも役割を果たす可能性があります .
生化学分析
Biochemical Properties
N-Desmethyl Pimavanserin is known for its interaction with the 5-HT2A receptor, where it acts as an inverse agonist. This interaction is crucial in modulating serotonin signaling pathways. The compound also interacts with other serotonin receptors, albeit with lesser affinity. The mean plasma half-life of this compound is approximately 200 hours, indicating its prolonged activity in the body .
Cellular Effects
This compound influences various cellular processes, particularly in the central nervous system. It has been shown to protect against cerebral ischemia-induced brain injury by maintaining the integrity of the blood-brain barrier and reducing inflammation. The compound affects cell signaling pathways, including those involving Claudin 5 and Krüppel-like factors, which are essential for endothelial cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its action on the 5-HT2A receptor. By acting as an inverse agonist, it reduces the receptor’s constitutive activity, leading to decreased serotonin signaling. This mechanism is beneficial in conditions like Parkinson’s disease psychosis, where altered serotonin signaling contributes to symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, with a mean plasma half-life of 200 hours. Long-term studies have shown that it maintains its efficacy in reducing psychotic symptoms without significant degradation .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At therapeutic doses, the compound effectively reduces psychotic symptoms without causing significant adverse effects. At higher doses, there may be an increased risk of side effects, including potential toxicity .
Metabolic Pathways
This compound is primarily metabolized by hepatic cytochrome enzymes, including CYP3A4 and CYP3A5. These enzymes convert Pimavanserin to its active metabolite, this compound. The compound’s metabolism involves several steps, including oxidation and conjugation, which facilitate its elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its affinity for specific receptors and its ability to cross the blood-brain barrier .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments. These modifications are crucial for its function and efficacy in modulating serotonin signaling .
準備方法
合成経路と反応条件
AC-279の合成には、ピマバンセリンの脱メチル化が伴います。このプロセスは通常、制御された条件下で脱メチル化剤を使用する必要があります。 正確な合成経路と反応条件は、製造元によって異なる場合があります .
工業生産方法
AC-279の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 プロセスには、規制基準への適合性と一貫性を維持するための厳格な品質管理措置が含まれます .
化学反応解析
反応の種類
AC-279は、以下を含むさまざまな化学反応を起こします。
酸化: AC-279は、さまざまな酸化代謝物を形成するために酸化される可能性があります。
還元: 還元反応は、AC-279を還元型に変換できます。
置換: 置換反応は、AC-279分子に異なる官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: さまざまなハロゲン化剤や求核剤が置換反応で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は水酸化またはカルボキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化形態を生成する可能性があります .
科学研究への応用
AC-279は、以下を含むいくつかの科学研究への応用があります。
化学: ピマバンセリンの薬物動態と代謝を研究するために、分析化学の参照化合物として使用されます。
生物学: セロトニン受容体と逆アゴニストの相互作用を理解するために、生物学的調査で使用されます。
医学: 特にパーキンソン病に関連する精神疾患の治療における潜在的な治療効果について調査されています。
化学反応の分析
Types of Reactions
AC-279 undergoes various chemical reactions, including:
Oxidation: AC-279 can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert AC-279 into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the AC-279 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms .
科学的研究の応用
AC-279 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the pharmacokinetics and metabolism of Pimavanserin.
Biology: Employed in biological studies to understand the interaction of serotonin receptors with inverse agonists.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders, particularly those related to Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
類似化合物との比較
類似化合物
ピマバンセリン: パーキンソン病の精神病の治療に使用されるAC-279の親化合物。
クロザピン: セロトニンおよびドーパミン受容体を含む、より幅広い受容体プロファイルを持つ非定型抗精神病薬。
リスペリドン: セロトニンおよびドーパミン受容体に活性を持つ別の非定型抗精神病薬。
独自性
AC-279は、セロトニン2A受容体における選択的逆アゴニスト活性において独自であり、これは、しばしばより幅広い受容体プロファイルを持つ他の抗精神病薬とは異なります。 この選択性は、特に錐体外路症状の軽減という点で、より好ましい副作用プロファイルに貢献する可能性があります .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]-1-piperidin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,18,22,26H,11-17H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUQHPXNICIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127221 | |
| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639863-77-7 | |
| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639863-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC-279 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639863777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AC-279 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXL6LOR95E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)










![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

